Product packaging for H-D-Lys(2-chloro-Z)-OH(Cat. No.:)

H-D-Lys(2-chloro-Z)-OH

Cat. No.: B13649985
M. Wt: 314.76 g/mol
InChI Key: YCQVFPIEKSYHFI-UHFFFAOYSA-N
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Description

Significance of D-Amino Acids in Peptide and Peptidomimetic Design

While proteins in most living organisms are constructed almost exclusively from L-amino acids, their mirror images, D-amino acids, are of significant interest in chemical and pharmaceutical research. jpt.com Peptides synthesized with D-amino acids, known as D-peptides, exhibit remarkable resistance to enzymatic degradation by proteases, which are naturally geared to recognize and break down L-peptides. lifetein.comwikipedia.org This enhanced stability significantly increases their half-life and bioavailability in biological systems, making them attractive candidates for therapeutic drug development. jpt.comlifetein.com

The incorporation of D-amino acids can also induce unique three-dimensional structures and novel biological activities not seen in their L-counterparts. lifetein.commdpi.com By strategically placing D-amino acids within a peptide sequence, chemists can control its folding into specific conformations, such as helices or turns, which can enhance binding affinity to biological targets. psu.edu This strategic substitution is a cornerstone of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.netacs.org

Role of Lysine (B10760008) Derivatives as Chiral Building Blocks

Lysine, with its primary amino group on the side chain, is a versatile component in chemical synthesis. Its derivatives, particularly the chiral forms (both L- and D-lysine), serve as essential building blocks. nih.govacs.orgresearchgate.net The inherent chirality of these molecules is fundamental to creating stereochemically defined structures, which is critical for their interaction with other chiral molecules in biological systems, such as enzymes and receptors. nih.gov

The use of lysine derivatives allows for the introduction of a reactive or modifiable handle on the side chain. This functionality can be used to create branched peptides, attach labels like fluorescent dyes, or construct complex molecular scaffolds. iris-biotech.de The synthesis of homochiral lysine derivatives, including unnatural D-isomers, provides chemists with unique components for combinatorial chemistry and the development of novel molecular architectures. nih.govacs.orgresearchgate.netacs.org

Overview of Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of large, complex molecules like peptides requires a precise sequence of reactions. To prevent unwanted side reactions, chemists employ "protecting groups" to temporarily mask reactive functional groups. iris-biotech.deopenaccesspub.org For an amino acid like lysine, which has two amino groups (the α-amino group and the ε-amino group on the side chain), selective protection is crucial to ensure that peptide bonds form only at the desired position. openaccesspub.org

Two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, named after the protecting group used for the α-amino group. iris-biotech.decreative-peptides.com The side chains of amino acids require their own protecting groups that are stable during the main synthesis cycles but can be removed at the end. peptide.com For lysine's ε-amino group in Boc-based synthesis, the benzyloxycarbonyl (Z) group and its chlorinated derivatives are commonly used. creative-peptides.compeptide.com The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is particularly valuable because it offers enhanced stability to the acidic conditions used to remove the temporary Boc group during each cycle, thus preventing the formation of undesired branched peptides. peptide.comacs.org This protecting group is reliably removed at the final stage of synthesis under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF). peptide.compeptide.com

Contextualizing H-D-Lys(2-chloro-Z)-OH within Modern Synthetic Methodologies

The compound this compound is a highly specialized building block that integrates the principles discussed above. It is the D-enantiomer of lysine, meaning it can be used to build peptides with enhanced stability and unique conformations. Its α-amino group is free, ready for peptide bond formation, while the critical ε-amino group on the side chain is masked by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. chemical-suppliers.eu

This specific combination makes this compound, often used in its Nα-Boc protected form (Boc-D-Lys(2-Cl-Z)-OH), a standard and valuable reagent in Boc solid-phase peptide synthesis (SPPS). peptide.comsigmaaldrich.comdokumen.pub The 2-Cl-Z group provides robust protection for the lysine side chain against premature deprotection during the repeated acidic steps of Boc-SPPS. acs.org Its use allows for the precise and controlled incorporation of a D-lysine residue into a growing peptide chain, facilitating the synthesis of complex, non-natural peptides and peptidomimetics designed for specific applications in research and drug development. peptide.com

Chemical Data for this compound

IdentifierValueSource(s)
Chemical Name N6-[[(2-chlorophenyl)methoxy]carbonyl]-D-lysine chemical-suppliers.eu
Synonyms H-D-Lys(2-Cl-Z)-OH, (R)-2-amino-6-((2-chlorobenzyloxy)carbonylamino)hexanoic acid chemical-suppliers.eu
CAS Number 201014-19-9 chemical-suppliers.eu
Molecular Formula C₁₄H₁₉ClN₂O₄ chemical-suppliers.euchembk.comadvancedchemtech.com
Molecular Weight 314.77 g/mol chembk.comadvancedchemtech.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClN2O4 B13649985 H-D-Lys(2-chloro-Z)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQVFPIEKSYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for H D Lys 2 Chloro Z Oh and Its Incorporation

Established Synthetic Routes for H-D-Lys(2-chloro-Z)-OH Precursors

The synthesis of this compound necessitates the preparation of D-lysine derivatives and the subsequent introduction of the 2-chloro-benzyloxycarbonyl (2-Cl-Z) protecting group onto the side-chain amino group.

The synthesis of peptides containing lysine (B10760008) requires careful protection of the ε-amino group to prevent unwanted side reactions during peptide bond formation google.com. The starting material for this compound is the D-enantiomer of lysine. The synthesis of D-lysine derivatives typically involves the protection of both the α-amino group and the ε-amino group. For the purpose of creating this compound, the α-amino group is often protected with a temporary protecting group, such as the tert-butyloxycarbonyl (Boc) group, which is compatible with the subsequent protection of the side chain.

The general strategy involves the selective protection of the α-amino group, followed by the protection of the ε-amino group, and finally, the deprotection of the α-amino group to yield the desired H-D-Lys(side-chain protected)-OH. This sequential approach ensures that the correct amino group is available for peptide bond formation during SPPS.

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide synthesis bachem.comwikipedia.orgthieme-connect.detotal-synthesis.com. The introduction of a chlorine atom onto the phenyl ring, creating the 2-chloro-benzyloxycarbonyl (2-Cl-Z) group, enhances the acid stability of the protecting group compared to the standard Z group bachem.compeptide.com. This increased stability is crucial in Boc-based SPPS, where the Nα-Boc group is repeatedly cleaved with acid.

The 2-Cl-Z group is typically introduced by reacting the ε-amino group of a suitably Nα-protected D-lysine derivative with 2-chlorobenzyl chloroformate under alkaline conditions highfine.com. The reaction is generally carried out in a mixed aqueous-organic solvent system, with a base such as sodium hydroxide or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction thieme-connect.dehighfine.com.

ReagentPurposeTypical Conditions
Nα-Boc-D-lysineStarting material with protected α-amino group-
2-Chlorobenzyl chloroformateSource of the 2-Cl-Z protecting groupReaction in an aqueous/organic solvent mixture
Base (e.g., NaHCO₃, NaOH)Acid scavenger and pH controlpH maintained between 8 and 10

The resulting Nα-Boc-Nε-(2-chloro-Z)-D-lysine is a key precursor. Subsequent selective removal of the Nα-Boc group, typically with an acid like trifluoroacetic acid (TFA), yields the target compound, this compound, ready for use in peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis, a technique developed by Bruce Merrifield that revolutionized the synthesis of peptides peptide.com. In SPPS, the peptide is assembled sequentially while anchored to an insoluble polymeric support peptide.compeptide2.com.

The Boc (tert-butyloxycarbonyl) strategy is one of the two major approaches in SPPS. In this method, the Nα-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group. This compound, or more commonly its Nα-Boc protected form, Boc-D-Lys(2-Cl-Z)-OH, is well-suited for this strategy peptide.compeptide.com. The 2-Cl-Z group on the lysine side chain is stable to the acidic conditions (e.g., 50% TFA in dichloromethane) used for the repeated removal of the Nα-Boc group peptide.com.

The integration process involves the following steps:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with acid.

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA).

Coupling: The next amino acid, in this case, Nα-Boc-D-Lys(2-Cl-Z)-OH, is activated and coupled to the free amino group of the resin-bound peptide.

This cycle is repeated until the desired peptide sequence is assembled. The 2-Cl-Z group remains on the lysine side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin support with strong acids like hydrofluoric acid (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) peptide.compeptide.compeptide.com.

Achieving high coupling efficiency at each step is critical for the successful synthesis of long peptides. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the target peptide. The coupling of sterically hindered amino acids can be challenging.

To optimize the coupling of Boc-D-Lys(2-Cl-Z)-OH, several factors are considered:

Coupling Reagents: A variety of activating reagents can be used to form the peptide bond. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. More efficient uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed amazonaws.comnih.gov.

Reaction Time and Temperature: The kinetics of the coupling reaction can be influenced by adjusting the reaction time and temperature. Monitoring the reaction progress using a qualitative test like the ninhydrin test is common practice to ensure completion amazonaws.com.

Solvent: The choice of solvent can impact the swelling of the resin and the solubility of the reactants. Dimethylformamide (DMF) is a common solvent used in SPPS amazonaws.com.

ParameterConsideration for Optimization
Activating Agent Use of efficient reagents like HATU or DIC/HOBt to ensure complete reaction.
Equivalents of Amino Acid Using an excess of the protected amino acid to drive the reaction to completion.
Reaction Monitoring Qualitative tests (e.g., Ninhydrin) to confirm the disappearance of free amines.
Solvent Choice Ensuring good resin swelling and reactant solubility, with DMF being a standard choice.

The solid support, or resin, plays a crucial role in SPPS. The properties of the resin can influence the reactivity of the growing peptide chain, including the incorporated this compound residues.

Resin Type: In Boc-based SPPS, polystyrene resins cross-linked with divinylbenzene are commonly used. The choice of the linker, which connects the peptide to the resin, determines the conditions required for the final cleavage. For example, the MBHA (4-methylbenzhydrylamine) resin is used for the synthesis of peptide amides, while the Merrifield resin is used for peptide acids amazonaws.com.

Resin Swelling: The extent of swelling of the resin in the reaction solvent affects the accessibility of the reactive sites. Proper swelling is essential for efficient diffusion of reagents and removal of byproducts.

Steric Hindrance: The polymer matrix can create a sterically hindered environment that may affect the efficiency of both the coupling and deprotection steps, particularly for bulky residues or as the peptide chain elongates.

The reactivity of the polymer-bound this compound residue is therefore a function of the interplay between the chemical nature of the residue itself, the properties of the polymeric support, and the specific reaction conditions employed during the synthesis cycle.

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers flexibility for the synthesis of large peptides and peptide fragments. The use of this compound in these strategies is governed by its solubility and reactivity, which are influenced by the protecting groups on the α-amino and carboxyl termini.

Fragment condensation is a powerful strategy in solution-phase synthesis where pre-synthesized peptide fragments are coupled together. This approach can enhance efficiency and facilitate the purification of the final peptide. When a fragment contains this compound, the coupling strategy depends on the position of this residue within the fragment.

If this compound is at the C-terminus of a peptide fragment, its carboxyl group must be activated for coupling with the N-terminal amino group of another fragment. Common activating reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.

Conversely, if this compound is at the N-terminus, its α-amino group must be deprotected prior to coupling. The choice of the N-terminal protecting group is crucial and must be orthogonal to the 2-chloro-Z group. For instance, a base-labile Fmoc group or an acid-labile Boc group can be used, allowing for selective deprotection without affecting the lysine side-chain protection.

A typical fragment condensation might involve the coupling of a fragment like Boc-Ala-Val-D-Lys(2-chloro-Z)-OH with another fragment such as H-Gly-Leu-Phe-OMe. The choice of solvent is critical to ensure the solubility of all reactants and products, with dimethylformamide (DMF), N-methylpyrrolidone (NMP), or mixtures containing dichloromethane (B109758) (DCM) being commonly employed.

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. The activation of the carboxyl group of an amino acid or peptide fragment can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization, or in the case of D-amino acids, epimerization to the L-isomer. peptide.com

For C-terminal D-lysine fragments, the risk of epimerization during activation is a significant concern. The extent of this side reaction is influenced by several factors, including the nature of the coupling reagent, the solvent, the temperature, and the presence of additives.

To minimize epimerization, the following strategies are employed:

Use of Racemization-Suppressing Additives: Additives like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), and Oxyma react with the activated carboxyl group to form active esters that are less prone to oxazolone formation. peptide.com

Choice of Coupling Reagent: Uronium/aminium-based coupling reagents such as HBTU, HATU, and HCTU are generally effective in minimizing racemization when used with an appropriate base. Carbodiimide-based couplings are often performed in the presence of additives to achieve similar levels of stereochemical purity.

Control of Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of epimerization. The choice of a non-polar solvent can also be beneficial in some cases.

The purity of the synthesized peptide is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). Chiral HPLC or derivatization followed by gas chromatography (GC) can be used to quantify the extent of epimerization.

Table 1: Factors Influencing Stereochemical Purity in Solution-Phase Coupling

FactorInfluence on Stereochemical PurityMitigation Strategy
Coupling ReagentHighly activating reagents can increase the rate of oxazolone formation and epimerization.Use of uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides with additives (e.g., DIC/HOBt).
AdditivesFormation of active esters that are less prone to epimerization.Inclusion of HOBt, HOAt, or Oxyma in the coupling reaction.
SolventPolar aprotic solvents like DMF can sometimes promote epimerization.Optimization of the solvent system; use of less polar solvents where possible.
TemperatureHigher temperatures increase the rate of epimerization.Performing the coupling reaction at 0 °C or lower.
BaseStrong bases can promote Hα abstraction and epimerization.Use of sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA).

Protecting Group Orthogonality and Selective Deprotection

The success of a complex peptide synthesis relies on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others. acs.org The 2-chloro-Z group on the lysine side chain is a key component of such strategies.

The 2-chloro-Z group is a derivative of the benzyloxycarbonyl (Z) group and is typically removed under strong acid conditions or by catalytic hydrogenolysis. The presence of the chlorine atom on the benzene (B151609) ring modifies its stability, making it more resistant to acidolysis than the standard Z group.

Common cleavage conditions for the 2-chloro-Z group include:

Strong Acidolysis: Reagents such as anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are effective for the removal of the 2-chloro-Z group. These conditions are typically employed at the final stage of a synthesis to deprotect all acid-labile protecting groups simultaneously. peptide.com

Catalytic Hydrogenolysis: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate). This is a milder deprotection method but can be incompatible with peptides containing other reducible functional groups, such as methionine or cysteine.

Table 2: Cleavage Reagents for the 2-Chloro-Z Group

ReagentTypical ConditionsAdvantagesDisadvantages
Hydrogen Fluoride (HF)Anhydrous HF, 0 °C, with scavengers (e.g., anisole)Effective for simultaneous cleavage of many protecting groups.Highly corrosive and toxic; requires specialized apparatus.
Trifluoromethanesulfonic Acid (TFMSA)TFMSA in TFA with scavengers, 0 °C to room temperatureStrong acid, less hazardous than HF.Can lead to side reactions if not used with appropriate scavengers.
Catalytic Hydrogenolysis (H₂/Pd/C)H₂ gas, Pd/C catalyst, in a suitable solvent (e.g., MeOH, AcOH)Mild conditions; orthogonal to many acid-labile groups.Incompatible with sulfur-containing amino acids; catalyst can be poisoned.

The 2-chloro-Z group is highly compatible with both the Boc/Bn and Fmoc/tBu strategies due to its distinct deprotection requirements.

Boc/Bn Strategy: In this approach, the Nα-amino group is protected by the acid-labile Boc group, and other side chains are often protected by benzyl (B1604629) (Bn) or related groups. The 2-chloro-Z group is stable to the conditions used for Boc removal (e.g., trifluoroacetic acid, TFA). peptide.com It is typically removed along with the benzyl-based protecting groups during the final strong acid cleavage (e.g., with HF). This makes this compound a standard building block for Boc-based synthesis. creative-peptides.com

Fmoc/tBu Strategy: Here, the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups such as tert-butyl (tBu). The 2-chloro-Z group is completely stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF). It is also stable to the moderate acid conditions (e.g., 50% TFA in DCM) often used for the final cleavage and removal of tBu-based groups. peptide.com This orthogonality allows for the synthesis of fully protected peptide fragments containing Lys(2-chloro-Z), which can then be used in subsequent fragment condensations. The 2-chloro-Z group can be selectively removed later by hydrogenolysis if needed, while keeping the tBu-based groups intact.

Mitigation of Stereomutation and Side Reactions during Synthesis

Beyond epimerization, several other side reactions can occur during the synthesis of peptides containing this compound, potentially leading to impurities and reduced yields.

One common side reaction is the formation of deletion sequences due to incomplete coupling reactions. This can be minimized by using a slight excess of the activated amino acid or peptide fragment and by monitoring the reaction progress using methods like the Kaiser test (for primary amines) or the chloranil test (for secondary amines).

Another potential issue is the modification of the lysine side chain. Although the 2-chloro-Z group is robust, prolonged exposure to harsh conditions or the presence of highly reactive species could potentially lead to its modification or premature cleavage. Careful control of reaction times and temperatures is therefore important.

During the final deprotection step, especially with strong acids, the carbocations generated from the cleavage of protecting groups can react with nucleophilic side chains, such as those of tryptophan or methionine. The use of scavengers, such as anisole, thioanisole, or triisopropylsilane (TIS), is essential to trap these reactive species and prevent side reactions.

The choice of coupling reagents can also influence the formation of side products. For example, some uronium/aminium reagents can lead to guanidinylation of the free N-terminal amino group. peptide.com Pre-activation of the carboxylic acid or careful control of the stoichiometry can mitigate this issue.

Mechanistic and Reactivity Studies of H D Lys 2 Chloro Z Oh and Its Derivatives

Reaction Mechanisms in Peptide Bond Formation

The successful assembly of a peptide chain requires the precise and sequential formation of amide bonds between amino acid residues. This process necessitates the use of protecting groups to temporarily block reactive functionalities, ensuring that only the desired carboxyl and amino groups react. peptide.com

In the context of peptide synthesis, particularly utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the 2-chloro-Z group serves as a "permanent" protecting group for the ε-amino functionality of the lysine (B10760008) side chain. peptide.combiosynth.com Its primary role is not to activate the amino acid for coupling but rather to render the side-chain nucleophile inert, thereby preventing it from participating in unwanted side reactions during the peptide elongation process. peptide.combiosynth.com While the α-carboxyl group of the amino acid is activated by a coupling reagent to facilitate peptide bond formation, the 2-chloro-Z group ensures that the lysine side chain does not form its own amide bond or interfere with the main chain elongation. biosynth.com This protection is crucial for directing the regioselectivity of the coupling reaction exclusively to the α-amino group of the incoming amino acid.

The reactivity of the H-D-Lys(2-chloro-Z)-OH molecule is influenced by both steric and electronic properties imparted by the 2-chloro-Z group.

Electronic Factors: The benzyloxycarbonyl (Z) group is an established protecting group, and the addition of a chlorine atom to the ortho position of the benzene (B151609) ring modifies its electronic characteristics. Halogens, such as chlorine, are electronegative and exert an inductive electron-withdrawing effect. ucalgary.ca This effect decreases the electron density on the carbamate (B1207046) oxygen, making the 2-chloro-Z group more stable towards acids compared to the unsubstituted Z group. This enhanced stability is advantageous in synthetic strategies like the Boc/Bzl method, where the temporary α-amino Boc group is repeatedly removed with moderate acid (e.g., trifluoroacetic acid - TFA), while the "permanent" 2-chloro-Z side-chain protection must remain intact until the final cleavage step. peptide.compeptide.com

Steric Factors: The 2-chlorobenzyloxycarbonyl group is sterically bulky. This bulk can, in principle, create steric hindrance around the amino acid. While primarily attached to the side chain, significant steric hindrance could potentially influence the rate of coupling at the nearby α-carboxyl group, although this effect is generally considered manageable in standard peptide synthesis protocols. science.gov More significantly, steric hindrance can play a role in preventing unwanted side reactions at the protecting group itself.

Kinetics of Protecting Group Removal

The final stage of peptide synthesis involves the removal of all protecting groups to yield the native peptide. The conditions required for this deprotection are dictated by the stability of the protecting groups used. The 2-chloro-Z group is designed to be stable throughout the synthesis but removable under specific, typically harsh, conditions. peptide.com

The 2-chloro-Z group is labile to strong acids and is typically removed concurrently with the cleavage of the peptide from the resin in Boc-based synthesis. peptide.com The most common reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF). nih.govwordpress.com Alternative strong acids such as trifluoromethanesulfonic acid (TFMSA) or hydrogen bromide in acetic acid (HBr/AcOH) can also be employed. peptide.comsigmaaldrich.com The efficiency of this removal is dependent on reaction conditions, particularly temperature. Studies have shown that the rate of cleavage for the Lys(2-Cl-Z) group can be very slow and potentially incomplete at temperatures below 5°C, and especially below -5°C. nih.govsigmaaldrich.com Therefore, careful temperature control is essential to ensure complete deprotection. nih.gov The group may also be removed via hydrogenolysis. peptide.com

Reagent/MethodTypical ConditionsNotesReferences
Anhydrous Hydrogen Fluoride (HF)0°C to 5°C, 30-60 minStandard method for Boc/Bzl strategy. Removal rate is slow below -5°C, which can lead to incomplete cleavage. nih.govwordpress.com
Trifluoromethanesulfonic acid (TFMSA)0°C to 5°CAlternative to HF. Also a very strong acid. peptide.comsigmaaldrich.com
Hydrogen Bromide/Acetic Acid (HBr/AcOH)Room Temperature, 60-90 minA standard cleavage condition compatible with Lys(ClZ) protection. sigmaaldrich.com
HydrogenolysisH₂, Pd catalystAn alternative, milder method for Z-type group removal, though less common in final cleavage from resin. peptide.com

The use of strong acids like HF for deprotection proceeds via an SN1 mechanism, which generates highly reactive carbocation intermediates. nih.govslideshare.net In the case of the 2-chloro-Z group, this solvolysis reaction produces the 2-chlorobenzyl carbocation. slideshare.net These carbocations are potent alkylating agents and can react with nucleophilic side chains present in the peptide, such as those of tryptophan, methionine, and tyrosine, leading to undesired, covalently modified by-products. wordpress.comslideshare.net

To prevent these side reactions, the cleavage process is almost always performed in the presence of nucleophilic trapping agents known as "scavengers". wordpress.comsigmaaldrich.com Common scavengers include cresol, thioanisole, and dimethylsulfide (DMS). These molecules are added to the cleavage cocktail in excess to quench the carbocations as they are formed, preventing them from alkylating the peptide. wordpress.comslideshare.net The choice and combination of scavengers are critical for obtaining the desired peptide product with high purity.

Stereochemical Integrity in Reaction Pathways

Maintaining the stereochemical configuration of each amino acid is paramount in peptide synthesis, as the biological activity of a peptide is critically dependent on its three-dimensional structure. For this compound, it is essential to preserve the D-configuration at the α-carbon throughout all synthetic steps. Racemization, or the conversion of a chiral center into a mixture of enantiomers, is a significant risk in peptide synthesis. highfine.com

The primary mechanism for racemization at the α-carbon involves the formation of a planar oxazolone (B7731731) intermediate. mdpi.com This can occur during the carboxyl group activation step required for peptide bond formation, particularly if strong activating agents or excess base are used. highfine.commdpi.com The acidity of the α-proton is a key factor; once abstracted, the resulting carbanion can equilibrate, leading to loss of stereochemical purity. highfine.com

Choice of Coupling Reagent: Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives with carbodiimides can suppress racemization by forming activated esters that are less prone to oxazolone formation. highfine.compeptide.com

Base Selection: The use of sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) is preferred over less hindered bases like triethylamine (B128534) (TEA), as the latter can more readily abstract the α-proton. highfine.com

Cleavage Conditions: While less common, some extremely harsh cleavage conditions or workup procedures could potentially contribute to epimerization. However, methods have been developed, for instance using hexafluoroisopropanol (HFIP) for cleavage from 2-chlorotrityl resins, that are shown to cause minimal racemization. researchgate.netresearchgate.net

Therefore, the stereochemical integrity of the D-lysine residue is not compromised by the 2-chloro-Z group itself, but rather depends on a carefully optimized protocol for the coupling and deprotection steps of the entire peptide synthesis. highfine.comsemanticscholar.org

Interactions with Solvents and Resins in Heterogeneous Systems

In solid-phase peptide synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble polymeric support, or resin. The physical and chemical interactions between the resin, the solvents, and the resin-bound peptide derivatives are critical determinants of the synthesis efficiency and the purity of the final product.

Polystyrene-based resins, the most common supports in SPPS, are insoluble in organic solvents but swell significantly in appropriate media like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). peptide.commdpi.com This swelling creates a gel-like, porous network, allowing reagents in the solution to diffuse into the resin matrix and access the reactive sites where the peptide chain is anchored. peptide.comresearchgate.net

The degree of swelling is a crucial factor for reaction efficiency. tudublin.ieresearchoutreach.org

Enhanced Reaction Kinetics: A higher degree of resin swelling increases the volume of the matrix, facilitating the diffusion of reagents to the reactive sites. peptide.comresearchgate.netiris-biotech.de This leads to faster, more complete chemical conversions and shorter reaction times. peptide.comiris-biotech.de

Prevention of Aggregation: Adequate swelling ensures that the growing peptide chains are well-solvated and separated from each other. iris-biotech.de Conversely, poor swelling can cause the peptide chains to aggregate, hindering access for reagents during coupling and deprotection steps and leading to incomplete reactions and deletion sequences. researchgate.netiris-biotech.de

The swelling capacity is dependent on several factors:

Resin Type and Cross-linking: The chemical nature of the resin (e.g., polystyrene vs. polyethylene (B3416737) glycol-polystyrene hybrids) and the percentage of the cross-linking agent (typically divinylbenzene, DVB) are key. iris-biotech.de Resins with a lower percentage of DVB (e.g., 1%) are less rigid and swell more than those with higher cross-linking (e.g., 2%). peptide.comiris-biotech.de

Solvent: The choice of solvent has a profound impact on swelling. A good solvent for SPPS is one that effectively solvates both the resin matrix and the growing peptide chain. nih.gov DMF and DCM are effective swelling solvents for standard polystyrene resins. peptide.com

Peptide Sequence: As the peptide chain elongates, its properties can influence the swelling of the resin-peptide conjugate. nih.gov

The following table summarizes the typical swelling volumes for 1% cross-linked polystyrene resin in various solvents commonly used in peptide synthesis.

SolventSwelling Volume (mL/g)Classification
Dichloromethane (DCM)4.0 - 6.0Good
N,N-Dimethylformamide (DMF)4.0 - 5.0Good
Toluene4.0 - 5.0Good
Tetrahydrofuran (THF)4.0 - 5.0Good
N-Methyl-2-pyrrolidone (NMP)4.0 - 5.0Good
Acetonitrile (ACN)2.0 - 3.0Moderate
Isopropanol (IPA)1.0 - 2.0Poor
Methanol (MeOH)1.0 - 2.0Poor
Water< 1.0Poor

Data compiled from multiple sources. peptide.comnih.gov A solvent is generally considered "good" for SPPS if it swells the resin by at least 4.0 mL/g. nih.gov

The reactivity of this compound, once anchored to a solid support, is governed by the principles of heterogeneous catalysis. The accessibility of the N-terminal α-amino group for the next coupling step and the ε-amino protecting group's stability are paramount.

Studies on solid-phase synthesis demonstrate that the resin is not merely an inert support but an active participant in the reaction environment. The degree of resin loading, which is the amount of the initial amino acid attached per gram of resin, can influence reactivity. iris-biotech.de High loading can lead to increased interaction between adjacent peptide chains, potentially causing aggregation and reducing reaction yields, especially for long or difficult sequences. researchgate.netiris-biotech.de Conversely, low-loading resins provide more space between chains, minimizing these issues. iris-biotech.de

The efficiency of coupling subsequent amino acids to the resin-bound lysine derivative is directly linked to the swelling behavior discussed previously. In poorly swollen resins, the diffusion of the activated amino acid into the core of the resin beads is limited, resulting in incomplete coupling and the formation of deletion peptides. researchgate.net This highlights the importance of selecting a solvent system that maintains optimal swelling throughout the entire synthesis, from the initial lysine derivative to the final, fully elongated peptide. nih.gov The stability of the 2-chloro-Z side-chain protecting group on the resin-bound lysine is critical, as its premature cleavage would lead to undesired side-chain elongation and the formation of branched peptide impurities. peptide.com

Computational Chemistry and Molecular Modeling of H D Lys 2 Chloro Z Oh Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and reactivity of molecules with high accuracy nih.govlynchlab-cme.com. For H-D-Lys(2-chloro-Z)-OH, these calculations can predict fundamental characteristics that govern its behavior in chemical synthesis and biological environments.

The 2-chloro-Z (2-chlorobenzyloxycarbonyl) group is a modification of the standard benzyloxycarbonyl (Z or Cbz) protecting group, designed to alter its chemical stability thieme-connect.de. The introduction of a chlorine atom at the ortho position of the benzyl (B1604629) ring has significant electronic consequences.

Quantum chemical methods can be used to compute the pKa of ionizable groups and map the electrostatic potential of the molecule. The chlorine atom acts as an electron-withdrawing group, which inductively pulls electron density from the benzylic system. This effect reduces the electron-donating capability of the oxygen atom attached to the carbonyl group, thereby stabilizing the carbamate (B1207046) linkage against acid-catalyzed cleavage. Computational models predict that this modification increases the stability of the protecting group towards acids compared to the unsubstituted Z group thieme-connect.de. DFT calculations can quantify this by calculating the charge distribution and the energy required for protonation, a key step in acid-mediated deprotection.

Table 1: Predicted Electronic and Stability Properties of 2-Chloro-Z Group vs. Z Group

PropertyBenzyloxycarbonyl (Z) Group2-Chlorobenzyloxycarbonyl (2-Chloro-Z) GroupComputational Method
Electronic Effect of Substituent Hydrogen (neutral)2-Chloro (electron-withdrawing)DFT Analysis
Charge on Carbonyl Oxygen Higher negative chargeLower negative chargeNatural Bond Orbital (NBO) Analysis
Predicted pKa (related to deprotection) More susceptible to acidolysisLess susceptible to acidolysis (more stable)Free Energy Calculations mpg.dempg.de
Stability to Acid StandardEnhancedInferred from electronic effects thieme-connect.de

The primary synthetic reaction involving this compound is the protection of the lysine (B10760008) side-chain amine. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of 2-chloro-benzyl chloroformate total-synthesis.comyoutube.com.

Quantum chemical calculations can model this reaction pathway to identify the transition state—the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can understand the reaction mechanism and predict the reaction rate. For the formation of the 2-chloro-Z group, the analysis would likely model an addition-elimination mechanism where the lysine amine attacks the chloroformate, forming a tetrahedral intermediate that subsequently collapses to release a chloride ion chemicalforums.com. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such analyses are critical for optimizing reaction conditions to maximize yield and minimize side products.

Table 2: Key Intermediates in the Transition State Analysis of Lysine Protection

StepDescriptionComputational Focus
1. Reactant Complex Formation of a non-covalent complex between the lysine amine and 2-chloro-benzyl chloroformate.Geometry and interaction energy.
2. Transition State (TS) The lysine amine nitrogen atom forms a partial bond with the carbonyl carbon.Calculation of imaginary frequency and activation energy barrier.
3. Tetrahedral Intermediate A transient, high-energy species with a tetrahedral carbon center.Characterization of the intermediate's stability.
4. Product Complex The protected lysine and HCl (or its neutralized form) are formed.Calculation of the overall reaction energy (enthalpy).

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time semanticscholar.orgmdpi.com. MD simulations provide a detailed view of the conformational landscape of this compound, both as an individual molecule and as a residue within a larger peptide chain.

The lysine side chain is inherently flexible, possessing several rotatable single bonds (χ angles). In an unprotected state, this side chain can adopt a wide range of conformations in solution nih.govnih.gov. The attachment of the bulky and relatively rigid 2-chloro-Z group significantly constrains this conformational freedom.

MD simulations in explicit solvent (e.g., water) can map the preferred dihedral angles of the protected side chain. The aromatic ring of the 2-chloro-Z group can engage in non-covalent interactions, such as hydrophobic collapse with other nonpolar parts of a peptide or intramolecular interactions, which can favor specific folded conformations nih.govaip.org. When incorporated into a peptide, the 2-chloro-Z group can influence the secondary structure (e.g., alpha-helix or beta-sheet) by sterically hindering certain backbone arrangements or by forming stabilizing interactions with neighboring residues nih.gov.

The stability and flexibility of the protected lysine residue can be quantified using data from MD simulations. Flexibility is often measured by calculating the Root-Mean-Square Fluctuation (RMSF) of atoms over the course of the simulation researchgate.netmdpi.com. It is expected that the atoms of the 2-chloro-Z group would exhibit low RMSF values, indicating rigidity, while the aliphatic part of the lysine side chain would retain some flexibility, albeit reduced compared to its unprotected form.

Table 3: Conformational and Flexibility Metrics from Molecular Dynamics Simulations

ParameterUnprotected LysineThis compoundExpected Outcome of Simulation
Side Chain Flexibility (RMSF) HighReducedLower RMSF values for side-chain atoms. researchgate.net
Conformational States Broad distribution of dihedral anglesRestricted set of preferred rotamersAnalysis of dihedral angle populations.
Solvent Accessible Surface Area High (for charged amine)Reduced (due to hydrophobic group)Calculation of SASA over time.
Influence on Peptide Structure Can stabilize helices via charge interactions. nih.govCan induce specific folds via steric and hydrophobic effects.Monitoring of peptide secondary structure.

Docking and Molecular Interaction Studies (e.g., with enzymes or binding sites, in vitro focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govmdpi.com. This method is widely used to understand how a ligand, such as a peptide containing this compound, might interact with a biological target like an enzyme or receptor.

In a typical docking study, the 2-chloro-Z protected lysine residue would be of significant interest due to its unique combination of features. The docking algorithm explores various poses of the ligand within the protein's binding site, scoring them based on factors like electrostatic complementarity and van der Waals forces. The 2-chloro-Z group can participate in several types of non-covalent interactions that are critical for binding affinity and specificity mhmedical.comnih.gov. These include:

Hydrophobic Interactions: The benzyl ring can fit into hydrophobic pockets of the receptor, interacting with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

Halogen Bonding: The chlorine atom, being an electrophilic halogen, can form a halogen bond with a nucleophilic atom (like a backbone carbonyl oxygen) in the protein binding site. This is a specific type of non-covalent interaction that can enhance binding affinity nih.govrsc.org.

π-Stacking: The aromatic ring can stack with the side chains of aromatic residues like tryptophan, tyrosine, or phenylalanine in the binding site.

Hydrogen Bonding: The carbamate moiety contains hydrogen bond donors (N-H) and acceptors (C=O) that can interact with the receptor.

These computational studies can guide the design of peptides with enhanced binding to a specific target by optimizing the interactions mediated by the protected lysine residue nih.govresearchgate.net.

Table 4: Potential Molecular Interactions of the 2-Chloro-Z Group in a Protein Binding Site

Interaction TypeMoiety of 2-Chloro-Z GroupPotential Protein Partner Residues/Groups
Hydrophobic Benzyl ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Halogen Bond Chlorine atomBackbone carbonyl oxygen, Aspartate/Glutamate side chain
π-π Stacking Aromatic ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrogen Bond Carbamate N-H, C=OAspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine

Prediction of Binding Modes and Affinities for Hypothetical Targets

To explore the therapeutic potential of this compound, computational docking and molecular dynamics (MD) simulations are employed to predict its binding to various hypothetical protein targets. This process involves docking the ligand into the active site of a receptor to predict its preferred orientation (binding mode) and then calculating the binding free energy to estimate its affinity.

Molecular docking studies are often performed against a panel of related enzymes to assess potential selectivity. For instance, given its structure as a protected amino acid, hypothetical targets could include members of the histone deacetylase (HDAC) family, which feature a distinct catalytic channel. The 2-chloro-Z-benzyloxycarbonyl group can form specific interactions, such as pi-stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) and halogen bonds, while the lysine backbone can coordinate with key active site residues.

Following initial docking, promising poses are subjected to MD simulations. These simulations place the ligand-protein complex in a solvated environment, allowing for the observation of its dynamic behavior over time. This provides a more accurate estimation of binding affinity by accounting for protein flexibility and the energetic contributions of solvent. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is commonly used to calculate the free energy of binding from the simulation trajectory.

Table 1: Predicted Binding Affinities of this compound for Hypothetical Enzyme Targets

Hypothetical Target Docking Score (kcal/mol) Predicted Binding Free Energy (ΔG, kcal/mol) via MM/PBSA Key Interacting Residues (Predicted)
HDAC1 -7.8 -9.5 Tyr306, His142, Phe208
HDAC2 -8.1 -10.2 Phe152, His180, Tyr310
HDAC6 -7.2 -8.9 Phe621, His611, Leu728

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of computational analysis.

Rational Design of this compound-containing Ligands

The structural framework of this compound serves as a starting point for the rational design of more potent and selective ligands. In silico methods facilitate structure-activity relationship (SAR) studies by allowing for the systematic modification of the parent molecule and the rapid prediction of the resulting effects on binding affinity.

Starting from the predicted binding mode of this compound in a hypothetical target like HDAC2, various modifications can be explored. For example, the 2-chloro substituent on the benzyloxycarbonyl group can be moved to the 3- or 4-position, or replaced with other halogens (F, Br) or small electron-withdrawing groups (CN, CF3) to modulate electronic properties and halogen bond strength. Further modifications could involve extending the lysine side chain or altering the carboxylic acid moiety to engage with additional pockets or residues within the target's active site.

Each designed analog is then docked into the target protein, and its binding affinity is predicted. This iterative process, known as structure-based drug design, allows for the prioritization of compounds for chemical synthesis, focusing resources on molecules with the highest predicted activity.

Table 2: In Silico Design of Ligands Based on the this compound Scaffold for a Hypothetical HDAC2 Target

Compound ID Modification from Parent Scaffold Predicted ΔG (kcal/mol) Rationale for Modification
LIG-001 H-D-Lys(3-chloro-Z)-OH -10.5 Optimize halogen bond with Ser245
LIG-002 H-D-Lys(4-fluoro-Z)-OH -10.8 Enhance pi-stacking and favorable electrostatic interactions
LIG-003 H-D-Lys(2,4-dichloro-Z)-OH -11.3 Increase interaction surface and hydrophobic contacts

Note: The data presented in this table is hypothetical and for illustrative purposes.

In silico Prediction of Synthetic Yields and Optimization

Beyond target interaction, computational chemistry offers tools to forecast the outcomes of chemical reactions. For a molecule like this compound, predicting the yield of its synthesis or its subsequent derivatization is crucial for optimizing laboratory procedures.

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be trained on existing reaction databases to predict yields. These models use molecular descriptors—numerical representations of a molecule's structural and electronic features—as input. For the key step of introducing the 2-chloro-Z protecting group onto the lysine side chain, descriptors for the starting materials (H-D-Lys-OH), the reagent (2-chlorobenzyl chloroformate), and variables representing reaction conditions (solvent, temperature, catalyst) are used to build a predictive model.

By varying the in silico reaction conditions, the model can identify an optimal set of parameters that are predicted to maximize the reaction yield. This approach can significantly reduce the number of experiments required, saving time and resources. For example, the model might predict that a non-polar aprotic solvent in combination with a specific organic base at a controlled temperature will yield the highest conversion to this compound.

Table 3: Hypothetical In Silico Prediction for the Synthesis of a Derivative (LIG-004)

Reaction Parameter Condition A Condition B Condition C Predicted Yield (%)
Solvent Dichloromethane (B109758) Tetrahydrofuran N,N-Dimethylformamide 82%
Base Triethylamine (B128534) N,N-Diisopropylethylamine Pyridine 88%
Temperature 0 °C 25 °C (Room Temp) 40 °C 91%

| Optimal Predicted Combination | THF | DIPEA | 25 °C | 94% |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Analytical Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides indispensable information on the molecular structure, conformation, and electronic environment of H-D-Lys(2-chloro-Z)-OH.

Advanced Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies

While 1D ¹H and ¹³C NMR are standard for confirming the basic structure, advanced 2D NMR techniques are employed to study the molecule's conformation in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons, providing insights into the spatial proximity of different parts of the molecule. For this compound, these experiments could elucidate the preferred orientation of the 2-chlorobenzyl group relative to the lysine (B10760008) side chain. Such conformational preferences can influence steric hindrance and reactivity in subsequent synthetic steps.

Table 1: Hypothetical ¹H NMR (500 MHz, DMSO-d₆) and NOESY Correlations for this compound This table presents expected chemical shifts and potential NOESY correlations for conformational analysis. Actual experimental values may vary.

Proton AssignmentExpected δ (ppm)Key NOESY CorrelationStructural Implication
α-CH~3.5 - 3.7β-CH₂, ε-NHConfirms backbone structure.
β-CH₂~1.6 - 1.8α-CH, γ-CH₂Side chain connectivity.
γ-CH₂~1.3 - 1.5β-CH₂, δ-CH₂Side chain connectivity.
δ-CH₂~1.4 - 1.6γ-CH₂, ε-CH₂Side chain connectivity.
ε-CH₂~3.0 - 3.2δ-CH₂, ε-NH, Benzyl-CH₂Proximity of side chain end to protecting group.
Benzyl-CH₂~5.1ε-CH₂, Aromatic-HOrientation of benzyl (B1604629) linker.
Aromatic-H~7.3 - 7.5Benzyl-CH₂Confirms proximity to benzyl protons.

Mass Spectrometry for Reaction Monitoring and Product Purity

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Beyond this, mass spectrometry is a powerful tool for real-time or near-real-time reaction monitoring. researchgate.netresearchgate.net For instance, during the coupling of this amino acid in a solid-phase peptide synthesis, aliquots of the reaction mixture can be analyzed. The disappearance of the reactant ion (m/z for this compound) and the appearance of the product ion (m/z for the newly formed dipeptide) can be tracked to determine reaction completion and identify potential side products. Techniques like Parallel Reaction Monitoring (PRM) can be employed for targeted quantification of reactants and products with high specificity. mdpi.com

Table 2: Expected m/z Values for Monitoring a Peptide Coupling Reaction Illustrates the use of ESI-MS in positive ion mode to track reaction progress.

CompoundFormulaMonoisotopic Mass (Da)Expected Ion [M+H]⁺ (m/z)Reaction Stage
This compoundC₁₄H₁₉ClN₂O₄314.1009315.1082Reactant
Fmoc-Ala-OHC₁₈H₁₇NO₄311.1158312.1230Reactant
Fmoc-Ala-D-Lys(2-chloro-Z)-OHC₃₂H₃₄ClN₃O₇607.2089608.2162Product

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is used to verify the presence of key functional groups. uniroma1.itlibretexts.org The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate (B1207046) and amine, the C=O stretch of the carbamate and carboxylic acid, and vibrations associated with the aromatic ring. libretexts.orgpressbooks.pub The progress of a reaction, such as the formation of an amide bond, can be monitored by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic amide I and II bands.

UV-Vis spectroscopy is useful due to the presence of the 2-chlorobenzyl aromatic system. This chromophore allows for the detection of the compound during chromatographic analysis. The absorbance can also be used to quantify the concentration of the compound in solution and to monitor the progress of reactions where the aromatic protecting group is either introduced or removed.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 3500Carbamate (N-H)N-H Stretch
2500 - 3300Carboxylic Acid (O-H)O-H Stretch (broad)
~3030Aromatic C-HC-H Stretch
2850 - 3000Aliphatic C-HC-H Stretch
~1710Carboxylic Acid (C=O)C=O Stretch
~1690Carbamate (C=O)C=O Stretch
1450 - 1600Aromatic C=CC=C Ring Stretch
1000 - 1300C-O and C-NC-O and C-N Stretch
750 - 800C-Cl (Aromatic)C-Cl Stretch

Chromatographic Methods for Purification and Purity Assessment

Chromatography is the cornerstone for both isolating this compound after synthesis and for assessing its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. advancedchemtech.com Analytical reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase gradient of water and acetonitrile, often containing an acidic modifier like trifluoroacetic acid (TFA), can effectively separate the target compound from starting materials and by-products.

For purification, preparative HPLC is employed, which uses larger columns and higher flow rates to isolate gram-to-kilogram quantities of the compound. evotec.comnih.gov Mass-directed preparative HPLC can be particularly efficient, where the mass spectrometer triggers fraction collection only when the ion corresponding to the target compound is detected. nih.gov

Table 4: Example HPLC Method Parameters

ParameterAnalytical MethodPreparative Method
ColumnC18, 4.6 x 150 mm, 5 µmC18, 50 x 250 mm, 10 µm
Mobile Phase A0.1% TFA in Water0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient5% to 95% B over 20 min20% to 70% B over 40 min
Flow Rate1.0 mL/min80 mL/min
DetectionUV at 220 nm and 265 nmUV at 220 nm and 265 nm; Mass Spectrometry

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a specific stereoisomer (the D-enantiomer), confirming its enantiomeric purity is critical, as the presence of the L-enantiomer can have significant consequences in peptide and drug synthesis. Chiral HPLC is the gold standard for this analysis. unife.it The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including protected amino acids. mdpi.comwindows.net The enantiomeric excess (% ee) can be accurately calculated from the peak areas of the D- and L-enantiomers in the chromatogram.

Table 5: Hypothetical Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm
Mobile PhaseIsocratic: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v)
Flow Rate0.8 mL/min
Temperature25 °C
DetectionUV at 265 nm
Expected Elution OrderL-enantiomer followed by D-enantiomer (hypothetical)

Kinetic Monitoring Techniques in Synthesis and Deprotection

In the context of solid-phase peptide synthesis (SPPS), the 2-chlorobenzyloxycarbonyl (2-chloro-Z or 2-Cl-Z) group is a well-established protecting group for the ε-amino function of lysine. Its stability and deprotection kinetics are crucial for successful peptide assembly. Generally, the 2-chloro-Z group is stable to the mildly acidic conditions used for the removal of Nα-tert-butyloxycarbonyl (Boc) groups but is readily cleaved by strong acids such as anhydrous hydrogen fluoride (B91410) (HF).

While specific kinetic rate constants for this compound are not documented in the available resources, the deprotection process using HF is known to be influenced by factors such as temperature and the presence of scavengers. For instance, the removal rate for Lys(ClZ) is noted to be slow if the reaction temperature is maintained below -5°C, which can lead to incomplete deprotection nih.gov. To ensure complete removal, reaction times may be extended to 1.5 hours nih.gov.

Monitoring of such reactions in a research setting would typically involve techniques like High-Performance Liquid Chromatography (HPLC), which can separate the protected amino acid from the deprotected product, allowing for the quantification of each over time. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, a kinetic profile of the deprotection reaction could be constructed.

A hypothetical data table illustrating the type of data that would be generated from such a kinetic study is presented below. Please note that this table is for illustrative purposes only and is not based on actual experimental data for this compound due to the absence of specific literature.

Hypothetical Kinetic Data for Deprotection of this compound

Time (minutes) Concentration of this compound (mM) Concentration of H-D-Lys-OH (mM) Percent Deprotection (%)
0 10.0 0.0 0
15 7.5 2.5 25
30 5.0 5.0 50
45 2.5 7.5 75

Solid-State Characterization (e.g., X-ray crystallography for conformational studies of single crystals, not basic identification)

Comprehensive solid-state characterization of this compound through single-crystal X-ray crystallography for detailed conformational analysis is not available in the surveyed scientific literature. X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule.

For amino acid derivatives, conformational studies are valuable for understanding how protecting groups influence the peptide backbone and side-chain orientations, which can, in turn, affect the properties of a peptide. Such studies on conformationally constrained lysine analogues have been reported, highlighting the importance of understanding molecular conformation in peptide and protein science nih.govacs.org.

While a specific crystal structure for this compound is not published, research on other protected lysine derivatives and related compounds provides insights into the type of structural information that can be obtained. For example, X-ray diffraction has been used to study the conformation of ε-CBz-L-lysine block copolypeptides researchgate.net. Furthermore, the crystal structures of various lysine derivatives have been determined to understand their incorporation into proteins and their molecular interactions plos.org.

Had a single crystal X-ray diffraction study been performed on this compound, it would have yielded a set of crystallographic data. An example of the kind of data that would be presented in such a study is shown in the hypothetical table below. This table is purely illustrative and does not represent real experimental data for the compound .

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 5.8
b (Å) 9.2
c (Å) 25.4
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1355
Z 4
Calculated density (g/cm³) 1.35

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for H-D-Lys(2-chloro-Z)-OH, and how does the 2-chloro-Z group influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc protection strategies. The 2-chloro-Z (2-chlorobenzyloxycarbonyl) group introduces steric hindrance, which slows coupling reactions but enhances stability against premature deprotection. A typical protocol involves:

  • Activating the carboxyl group with coupling reagents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 20°C .
  • Monitoring reaction progress via HPLC to ensure >97% purity .
    • Key Consideration : Adjust reaction times and reagent stoichiometry to account for reduced reactivity due to the chloro substituent .

Q. How should this compound be stored to maintain stability, and what solvents are compatible?

  • Methodological Answer :

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the chloro-Z group. Avoid prolonged exposure to light .
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMF or DMSO. Pre-dissolve in minimal DMF before aqueous buffer dilution .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97%) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 400.9 g/mol for Boc-protected derivatives) via ESI-MS .
  • Chiral HPLC : Verify enantiomeric purity, as racemization can occur during synthesis .

Advanced Research Questions

Q. How does the 2-chloro substitution in the Z-group affect peptide assembly compared to standard benzyloxycarbonyl (Z) protection?

  • Methodological Answer :

  • Steric Effects : The 2-chloro-Z group increases steric bulk near the ε-amino group of lysine, reducing coupling efficiency by ~20% compared to the non-chlorinated Z-group. Optimize with double coupling or microwave-assisted synthesis .
  • Stability : The chloro substituent enhances resistance to acidic cleavage (e.g., 30% more stable in 20% TFA/DCM), enabling orthogonal deprotection strategies in multi-step syntheses .

Q. What experimental designs are critical for studying this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Studies : Use fluorescence polarization or stopped-flow assays to measure binding affinity (Kd) of peptide inhibitors containing the modified lysine residue.
  • Control Experiments : Compare inhibition potency against wild-type lysine residues to isolate the chloro-Z group's contribution .
  • Data Interpretation : Account for potential fluorescence quenching by the chloro group in fluorogenic assays .

Q. How can conflicting data on the compound’s cytotoxicity be resolved in cell-based studies?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50 assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific toxicity.
  • Mechanistic Studies : Use proteomics to differentiate off-target effects (e.g., ROS generation) from intended biological activity.
  • Contradiction Analysis : Cross-validate results with orthogonal methods (e.g., ATP assays vs. live/dead staining) to rule out assay artifacts .

Q. What strategies mitigate racemization during incorporation of this compound into peptides?

  • Methodological Answer :

  • Low-Temperature Coupling : Conduct reactions at 4°C to minimize base-induced racemization.
  • Additive Use : Add 1% HOBt or OxymaPure to suppress epimerization during activation .
  • Post-Synthesis Analysis : Use Marfey’s reagent to quantify D/L isomers via HPLC .

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